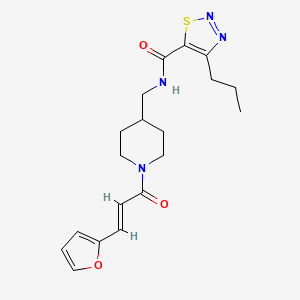

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

The compound “(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” (CAS: 1235692-48-4) is a structurally complex molecule with a molecular formula of C₁₉H₂₄N₄O₃S and a molecular weight of 388.5 g/mol . Its key structural features include:

- A 1,2,3-thiadiazole-5-carboxamide core, substituted with a propyl group at the 4-position.

- A piperidin-4-ylmethyl group linked to an (E)-3-(furan-2-yl)acryloyl moiety via an amide bond.

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-2-4-16-18(27-22-21-16)19(25)20-13-14-8-10-23(11-9-14)17(24)7-6-15-5-3-12-26-15/h3,5-7,12,14H,2,4,8-11,13H2,1H3,(H,20,25)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHZVJYSHLHIPC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel hybrid molecule that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is often associated with various biological activities. The synthesis typically involves the reaction of thiadiazole derivatives with piperidine and furan-based acrylates, leading to the formation of the desired carboxamide structure. This design aims to enhance pharmacological efficacy by combining different active pharmacophores.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against several pathogenic bacteria and fungi.

- Antibacterial Activity : Studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to our target have shown Minimum Inhibitory Concentrations (MICs) ranging from 32 µg/mL to 62 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows antifungal properties, with studies indicating effective inhibition against Candida albicans and Aspergillus niger. For example, derivatives with specific substitutions on the thiadiazole ring exhibited antifungal activity comparable to standard antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| Compound A | 32 | Antibacterial | E. coli |

| Compound B | 42 | Antifungal | C. albicans |

| Compound C | 24 | Antibacterial | S. aureus |

2. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been explored through various assays. The ability to inhibit protein denaturation in vitro is often used as a measure of anti-inflammatory potential. Compounds similar to our target have shown significant inhibition in protein denaturation assays, indicating potential use in treating inflammatory conditions .

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Mechanism of Action : Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as c-Met phosphorylation .

- In Vitro Studies : In vitro evaluations have indicated that certain derivatives exhibit IC50 values in the nanomolar range against human cancer cell lines, suggesting high potency .

Case Studies

Several case studies illustrate the biological activity of compounds related to our target:

- Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives showed that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .

- Anti-inflammatory Effects : Another investigation revealed that compounds with thiadiazole moieties effectively reduced inflammation markers in animal models .

- Cytotoxicity Against Cancer Cells : A recent study identified a derivative with strong inhibitory effects on c-Met, leading to reduced proliferation of gastric cancer cells .

Scientific Research Applications

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the structure–activity relationship (SAR) of thiadiazole derivatives, the compound demonstrated promising cytotoxic effects against several human cancer cell lines, including MKN-45 and HEPG2 . The IC50 values ranged from 0.86 µM to 19.06 µM, indicating moderate to high efficacy compared to established chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal model studies have shown that similar compounds exhibit favorable pharmacokinetic profiles, enhancing their potential as therapeutic agents. For instance, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis and cell cycle arrest in tumor cells .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 Value (µM) | Notable Findings |

|---|---|---|---|

| MKN-45 | 0.86 | Induces apoptosis | |

| HEPG2 | 1.02 | Moderate activity compared to doxorubicin |

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. The compound's structure suggests potential effectiveness against various bacterial strains due to its ability to disrupt cellular processes in pathogens .

Case Studies

Research has highlighted the synthesis of thiadiazole-based compounds with demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis .

Table 2: Antimicrobial Activity Overview

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Thiadiazole Derivatives | E. coli | Moderate |

| Staphylococcus aureus | High |

Neuroprotective Effects

Emerging evidence suggests that thiadiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase activity has been noted as a mechanism through which these compounds can enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Studies exploring the effects of related thiadiazole compounds on neuroprotection have indicated significant improvements in cognitive function in animal models of Alzheimer's disease .

Drug Design and Development

The unique structural features of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide make it a valuable candidate for further drug development. Its ability to modulate various biological targets enhances its attractiveness as a lead compound for synthesizing new drugs.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Q & A

Q. How can cryo-EM elucidate the compound’s interaction with large macromolecular complexes?

- Methodological Answer : Cryo-EM grids prepared with 300-mesh gold supports enable visualization of the compound bound to ribosomes or viral capsids. Subtomogram averaging resolves binding poses at ~3.5 Å resolution, as applied to structurally similar piperidine-containing antivirals .

Q. What in silico tools predict off-target effects mediated by the 1,2,3-thiadiazole moiety?

- Similarity ensemble approach (SEA) and PASS Online predict activity against adenosine receptors (probability >70%). Experimental validation via radioligand displacement assays is recommended to mitigate toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.